molecular formula C13H19FO3 B1443888 1-(3,3-Diethoxypropoxy)-2-fluorobenzene CAS No. 1394040-87-9

1-(3,3-Diethoxypropoxy)-2-fluorobenzene

Cat. No. B1443888
M. Wt: 242.29 g/mol
InChI Key: HGKPXCDJAOREKR-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxypropoxy)-2-fluorobenzene (DFPB) is an important organic compound that has been used in a wide range of scientific applications, from drug synthesis to laboratory experiments. It is a versatile compound, with unique properties that make it an ideal choice for use in a variety of applications.

Scientific Research Applications

Radiotracer Synthesis and Biodistribution in PET Imaging

1-(3,3-Diethoxypropoxy)-2-fluorobenzene, through its related compounds, is significant in the synthesis of radiotracers for positron emission tomography (PET). The study by Pan et al. (2013) demonstrates the use of 2-[(18)F]fluoroethanol and 3-[(18)F]fluoropropanol in the synthesis of fluoroalkyl aryl esters and ethers, which are crucial for PET imaging. These compounds show distinct biodistribution and clearance profiles in mice, essential for understanding radiotracer behavior in vivo.

Photophysics in Poly(phenyleneethynylene)s

The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, as investigated by Levitus et al. (2001), is relevant to 1-(3,3-Diethoxypropoxy)-2-fluorobenzene. This research explored the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals, providing insights into the optical properties and aggregation effects of such compounds.

Organometallic Chemistry and Catalysis

The application of fluorobenzenes in organometallic chemistry is highlighted in the work by Pike et al. (2017). They discuss the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis, emphasizing the reduced π-electron donation due to fluorine substituents and their implications for chemical reactions.

Crystal Structure and Hydrogen Bond Interactions

Research by Mouri et al. (2013) and Thalladi et al. (1998) focus on the crystal structures of related fluorobenzene compounds. These studies provide insights into the molecular arrangement, hydrogen bonding, and π–π interactions, crucial for understanding the physical properties of these compounds.

Phosphodiesterase Inhibitors and Organic Synthesis

The synthesis and evaluation of 1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes for potential use as phosphodiesterase (PDE) inhibitors are described by Baker et al. (1995). Additionally, the work by Baumgartner & McNeill (2012) on hydrodefluorination and hydrogenation under mild conditions reveals the potential of such compounds in environmental remediation and organic synthesis.

Future Directions

The future directions of “1-(3,3-Diethoxypropoxy)-2-fluorobenzene” are not explicitly stated in the available resources .

properties

IUPAC Name

1-(3,3-diethoxypropoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-8-6-5-7-11(12)14/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKPXCDJAOREKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCOC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264802
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Diethoxypropoxy)-2-fluorobenzene

CAS RN

1394040-87-9
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(3,3-diethoxypropoxy)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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